molecular formula C25H24Cl2N2S B374864 1-benzyl-4-(2,6-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-benzyl-4-(2,6-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No.: B374864
M. Wt: 455.4g/mol
InChI Key: NRQUMGJPAWYFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a dichlorinated benzobbenzothiepin moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzobbenzothiepin core, followed by chlorination and subsequent attachment of the piperazine ring. Common reagents used in these steps include chlorinating agents like thionyl chloride and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzob

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine include other benzothiepin derivatives and piperazine-substituted molecules. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example, indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications . The uniqueness of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H24Cl2N2S

Molecular Weight

455.4g/mol

IUPAC Name

1-benzyl-4-(3,10-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine

InChI

InChI=1S/C25H24Cl2N2S/c26-20-9-10-24-19(15-20)16-23(21-7-4-8-22(27)25(21)30-24)29-13-11-28(12-14-29)17-18-5-2-1-3-6-18/h1-10,15,23H,11-14,16-17H2

InChI Key

NRQUMGJPAWYFEI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC=C5Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC=C5Cl

Origin of Product

United States

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